molecular formula C19H19NO3S B2556969 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-17-6

3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No. B2556969
CAS RN: 899214-17-6
M. Wt: 341.43
InChI Key: DWVYLQDFMTVGOH-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the sulfonyl group (-SO2-) and a propyl group attached to the quinoline core suggests that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with a sulfonyl group attached to one of the carbon atoms in the benzene ring and a propyl group attached to the 3-position of the quinoline .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of the sulfonyl group and the aromatic quinoline core. The sulfonyl group can participate in substitution reactions . The quinoline core, being aromatic, can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl group might increase its polarity compared to a simple quinoline . The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Using Ultrasound Irradiation : The synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives, related to the compound , has been improved using dodecylbenzenesulfonic acid catalysis in aqueous media under ultrasound irradiation. This method offers high yields and environmentally friendly procedures (Chen, Li, & Chen, 2015).

  • One-Pot Synthesis Approach : Functionalized 3,4-dihydroquinolin-2-one nuclei, structurally similar to the compound , have been synthesized efficiently through a sequential reaction of N-Ts-o-aminobenzyl alcohols with Meldrum's acid derivatives. This demonstrates the versatility in synthesizing dihydroquinolone derivatives (Arcadi et al., 2022).

  • Lewis Acid-Promoted Reactions : Studies on Lewis acid-promoted reactions of compounds including the benzenesulfonyl group have led to the formation of complex molecules with several asymmetric centers, showcasing the potential for creating diverse molecular architectures (Engler & Scheibe, 1998).

Catalytic Applications

  • Catalytic Activity in Hydroamination : The use of certain carbenes, related in structure to the compound of interest, has shown efficiency in catalyzing hydroamination processes, expanding the possibilities in synthesizing nitrogen-containing heterocycles (Zeng et al., 2009).

  • Rhodium-Catalyzed Cyanation : The application of rhodium catalysis in the cyanation of chelation-assisted C-H bonds using related sulfonylamides showcases a method for synthesizing various benzonitrile derivatives, highlighting potential pharmaceutical applications (Chaitanya, Yadagiri, & Anbarasan, 2013).

  • Silver(I) Complexes in Supramolecular Structures : The formation of supramolecular structures using silver(I) complexes, involving compounds with the benzenesulfonate moiety, indicates potential applications in material science and nanotechnology (Zhang, Hou, Li, & Xin, 2007).

Anticancer and Antimicrobial Properties

  • Anticancer Agents Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which share a structural resemblance, has been explored for their potential as anticancer agents, indicating the biomedical significance of such compounds (Redda, Gangapuram, & Ardley, 2010).

  • Antioxidant Additives in Lubricating Oils : Research on quinazolones, structurally related to the compound , has found applications as antioxidants in lubricating oils, suggesting industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).

  • Antimicrobial Activity : Novel compounds synthesized from aminobenzenesulfonamide and their metal oxinates, structurally related to 3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, have shown significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).

Potential Inhibitors in Medical Research

  • Selective PI3K Inhibitors : A series of 2-methyl-5-nitrobenzenesulfonohydrazides, related to the compound , have been evaluated as inhibitors of PI3K, showing promise in therapeutic applications (Kendall et al., 2007).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

As with any chemical compound, handling “3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one” would require proper safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information .

Future Directions

The study and application of quinoline derivatives is a vast field with potential for discovery of new pharmaceuticals and materials . This specific compound could be studied further to understand its properties and potential applications.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)24(22,23)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVYLQDFMTVGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

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